molecular formula C20H36O4 B075178 Diisooctyl fumarate CAS No. 1330-75-2

Diisooctyl fumarate

Cat. No.: B075178
CAS No.: 1330-75-2
M. Wt: 340.5 g/mol
InChI Key: QIGLLCHDIZAZFE-BUHFOSPRSA-N
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Description

Diisooctyl fumarate is an organic compound with the molecular formula C20H36O4. It is an ester derived from fumaric acid and isooctyl alcohol. This compound is known for its applications as a plasticizer, which is a substance added to materials to increase their flexibility, workability, and durability. This compound is used in various industries, including plastics, adhesives, and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diisooctyl fumarate is synthesized through the esterification of fumaric acid with isooctyl alcohol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the mixture is heated to the boiling point of the alcohol, allowing the water formed during the reaction to be continuously removed. This helps drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar esterification process but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Diisooctyl fumarate can undergo various chemical reactions, including:

    Hydrolysis: The ester bonds in this compound can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of fumaric acid and isooctyl alcohol.

    Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Transesterification: Alcohols, acid or base catalysts.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed

    Hydrolysis: Fumaric acid and isooctyl alcohol.

    Transesterification: Different esters depending on the alcohol used.

    Oxidation: Various oxidation products depending on the conditions and reagents used.

Scientific Research Applications

Diisooctyl fumarate has several scientific research applications, including:

    Chemistry: Used as a plasticizer in the synthesis of polymers and resins to improve their flexibility and durability.

    Biology: Studied for its potential effects on biological systems, including its interactions with cellular components.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to modify the properties of pharmaceutical formulations.

    Industry: Widely used in the production of flexible plastics, adhesives, and coatings.

Mechanism of Action

The mechanism of action of diisooctyl fumarate primarily involves its role as a plasticizer. By incorporating into polymer matrices, it reduces the intermolecular forces between polymer chains, increasing their mobility and flexibility. This results in materials that are more pliable and easier to process. The molecular targets and pathways involved in its action as a plasticizer are related to its ability to interact with and modify the physical properties of polymers.

Comparison with Similar Compounds

Diisooctyl fumarate can be compared with other plasticizers, such as:

    Diethylhexyl phthalate: Another commonly used plasticizer with similar applications but different chemical structure and properties.

    Dibutyl phthalate: A plasticizer with a shorter alkyl chain, resulting in different flexibility and durability characteristics.

    Diisononyl phthalate: A plasticizer with a longer alkyl chain, providing different performance characteristics in various applications.

Uniqueness

This compound is unique due to its specific ester structure derived from fumaric acid and isooctyl alcohol, which imparts distinct properties compared to other plasticizers. Its ability to enhance the flexibility and workability of materials while maintaining durability makes it a valuable compound in various industrial applications.

Properties

IUPAC Name

bis(6-methylheptyl) (E)-but-2-enedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-17(2)11-7-5-9-15-23-19(21)13-14-20(22)24-16-10-6-8-12-18(3)4/h13-14,17-18H,5-12,15-16H2,1-4H3/b14-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIGLLCHDIZAZFE-BUHFOSPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCOC(=O)C=CC(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCOC(=O)/C=C/C(=O)OCCCCCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1330-75-2, 1330-76-3
Record name Diisooctyl fumarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001330752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diisooctyl fumarate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.134
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIISOOCTYL MALEATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5812
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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